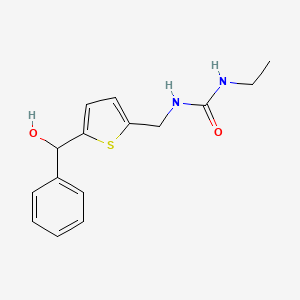![molecular formula C12H19F2NO4 B2378167 6,6-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid CAS No. 2375268-29-2](/img/structure/B2378167.png)
6,6-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid, also known as Difluoromethylornithine (DFMO), is a chemical compound that has been extensively studied for its potential applications in scientific research. DFMO is an inhibitor of the enzyme ornithine decarboxylase (ODC), which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been linked to various diseases, including cancer.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Isolation and Identification of N-substituted Regioisomers : The compound (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride was isolated as the N-substituted regioisomer of a related compound, synthesized from a reaction involving a similar difluoro compound. This highlights the compound's role in the synthesis and identification of complex chemical structures (Xia, Chen, & Yu, 2013).
Crystal Structure Analysis : A study on the crystal structure of a related compound, methyl (3RS,4SR,4aRS,11aRS,11bSR)-5-oxo-3,4,4a,5,7,8,9,10,11,11a-decahydro-3,11b-epoxyazepino[2,1-a]isoindole-4-carboxylate, provided insights into the molecular arrangement and bonding interactions. This underscores the utility of difluoro compounds in crystallography and structural chemistry (Toze et al., 2015).
Chemical Reactions and Modifications
Electrochemical Fluorination : The electrochemical fluorination of ester derivatives related to difluoro compounds was investigated, demonstrating the versatility of difluoro compounds in creating fluorinated derivatives for various applications (Takashi, Tamura, & Sekiya, 2005).
Synthesis of Fluorinated Derivatives : Research on the synthesis of fluorinated 2,6-heptanediones from 1,4-dihydropyridines using a difluoro compound as a starting material illustrates the compound's role in the creation of novel fluorinated organic molecules (Pikun et al., 2018).
Innovative Reactions in Organic Synthesis : The use of azepane derivatives in the Arndt-Eistert reaction, involving a difluoro compound, showcases the innovative application in synthesizing complex organic structures (Yagupol’skii et al., 2010).
Synthesis of Acyl Fluorides and Amides : A study involving the deoxyfluorination of carboxylic acids to afford acyl fluorides demonstrates the utility of difluoro compounds in the synthesis of biochemically relevant molecules (Wang et al., 2021).
Optimization of PKB Inhibitors : Novel azepane derivatives, structurally related to difluoro compounds, were synthesized and evaluated as protein kinase B (PKB) inhibitors, illustrating the compound's potential in drug discovery and molecular biology (Breitenlechner et al., 2004).
Environmental and Microbial Applications
Microbial Degradation Analysis : Research on the microbial degradation of perfluorododecanol, a compound structurally related to difluoro compounds, highlights its importance in environmental chemistry and pollution studies (Arakaki et al., 2017).
Ionic Liquid Synthesis : The synthesis of azepanium ionic liquids using azepane showcases the potential of difluoro compounds in creating new ionic liquid families for various industrial applications (Belhocine et al., 2011).
Propiedades
IUPAC Name |
6,6-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-7-12(13,14)6-4-5-8(15)9(16)17/h8H,4-7H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAGUAVTGKRDRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCCC1C(=O)O)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-acetylphenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2378090.png)




![Carbamic acid, [4-(bromomethyl)-2-chlorophenyl]-, 1,1-dimethylethyl ester](/img/structure/B2378100.png)
![N-[4-(2-hydroxy-2-methylpropoxy)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2378101.png)
![3-[3-(Phenylmethoxycarbonylamino)pyridin-2-yl]sulfanylpropanoic acid](/img/structure/B2378102.png)
![(2S,6S)-6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-2-carboxylic acid](/img/structure/B2378104.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2378105.png)
![N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2378106.png)